molecular formula C16H11Cl2NO2 B1452750 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160256-90-5

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1452750
CAS No.: 1160256-90-5
M. Wt: 320.2 g/mol
InChI Key: SWINOWWDMOAUAC-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is an organic compound with the molecular formula C16H11Cl2NO2. It is characterized by its complex structure, which includes aromatic rings and a carbonyl chloride functional group. This compound is used in various fields of scientific research, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include amides, esters, thioesters, quinoline N-oxides, and various quinoline derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Properties

IUPAC Name

7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWINOWWDMOAUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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